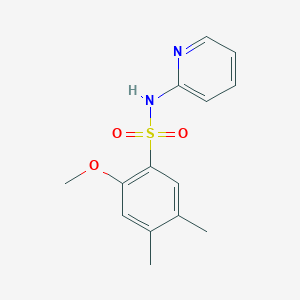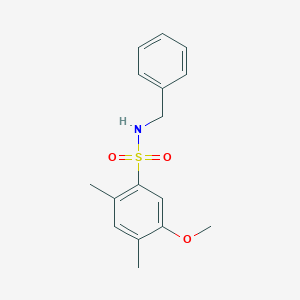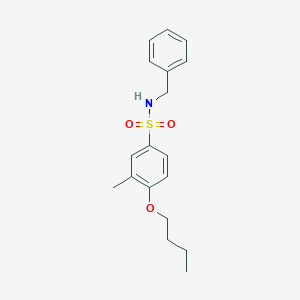
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as Methyllycaconitine (MLA), is a natural alkaloid found in the Delphinium and Aconitum plants. MLA has been extensively studied for its potential applications in scientific research.
作用機序
MLA selectively binds to the α7 subtype of nAChRs, which are primarily found in the brain and play a critical role in cognitive function. By blocking these receptors, MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA's ability to selectively block α7 nAChRs has made it a valuable tool for studying the role of these receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
MLA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In vivo studies have demonstrated that MLA can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using MLA in lab experiments is its selectivity for α7 nAChRs. This selectivity allows researchers to study the role of these receptors in various physiological and pathological conditions. However, MLA's selectivity can also be a limitation, as it may not accurately reflect the effects of blocking other subtypes of nAChRs. Additionally, MLA's potency can vary depending on the experimental conditions, which can make it challenging to compare results across different studies.
将来の方向性
There are several future directions for research involving MLA. One area of interest is the role of α7 nAChRs in neurological disorders such as Alzheimer's disease and schizophrenia. MLA has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine if it has potential as a therapeutic agent. Another area of interest is the development of new compounds that can selectively target other subtypes of nAChRs. These compounds could provide valuable tools for studying the role of these receptors in various physiological and pathological conditions. Overall, MLA's selectivity for α7 nAChRs and its potential applications in scientific research make it a valuable tool for studying the role of these receptors in various conditions.
Conclusion
In conclusion, MLA is a natural alkaloid that has been extensively studied for its potential applications in scientific research. Its selectivity for α7 nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MLA's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of MLA and its derivatives in scientific research.
合成法
MLA can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with sodium hydride to form the final MLA compound. This synthesis method has been used in various scientific studies to produce MLA for research purposes.
科学的研究の応用
MLA is commonly used in scientific research as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous system and play a crucial role in various physiological processes, including learning, memory, and muscle contraction. MLA's ability to selectively block nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
特性
製品名 |
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C15H18N2O3S |
分子量 |
306.4 g/mol |
IUPAC名 |
4-methoxy-2,3,5-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-9-13(11(2)12(3)15(10)20-4)21(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) |
InChIキー |
GPQDXIKIMLCKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
正規SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



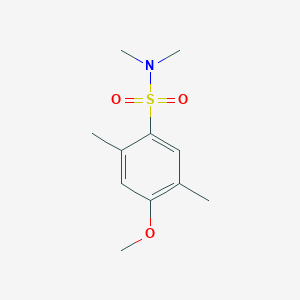
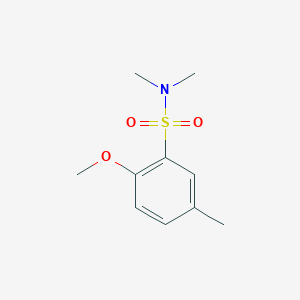
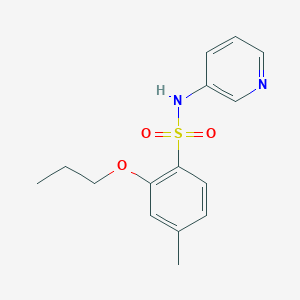
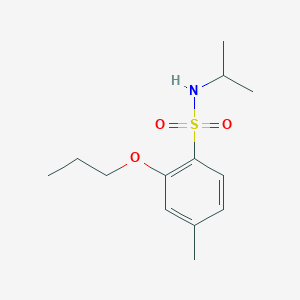
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
